molecular formula C8H11N3O2 B2384475 methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate CAS No. 767316-84-7

methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate

Cat. No.: B2384475
CAS No.: 767316-84-7
M. Wt: 181.195
InChI Key: ZEZTYLMYXMCWMM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of both pyrrole and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]pyrazine-3-carboxylate
  • Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]triazole-3-carboxylate

Uniqueness

Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-7(9)10-5-3-2-4-11(5)6/h2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZTYLMYXMCWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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